(4R,5S)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylheptanoic acid
Description
(4R,5S)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylheptanoic acid (CAS: 331763-50-9) is a fluorinated amino acid derivative widely used in peptide synthesis and pharmaceutical research. Its molecular formula is C23H27NO4, with a molecular weight of 381.5 g/mol. The compound features a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, a methyl substituent at the 5S position, and a heptanoic acid backbone. It is produced industrially at 99% purity and is critical for constructing structurally complex peptides due to its stereochemical control and stability under standard solid-phase synthesis conditions .
Properties
IUPAC Name |
(4R,5S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-3-15(2)21(12-13-22(25)26)24-23(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,3,12-14H2,1-2H3,(H,24,27)(H,25,26)/t15-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDOZAVXEQIJIE-YCRPNKLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4R,5S)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylheptanoic acid (Fmoc-amino acid) is a compound primarily used in peptide synthesis due to its protective fluorenylmethoxycarbonyl (Fmoc) group. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.
- Molecular Formula : C23H27NO4
- Molecular Weight : 381.46 g/mol
- CAS Number : 167690-53-1
- Structure : The compound contains a heptanoic acid backbone with a methyl group at the 5-position and an Fmoc protecting group at the amino terminus.
The synthesis of Fmoc-protected amino acids typically involves:
- Protection of the Amino Group : The amino group of the amino acid is protected using the Fmoc group to prevent unwanted reactions during peptide coupling.
- Coupling Reactions : The protected amino acid can be coupled with other amino acids to form peptides. This is often facilitated by activating agents such as DCC (dicyclohexylcarbodiimide).
- Deprotection : Once the peptide chain is synthesized, the Fmoc group can be removed under mild basic conditions (e.g., using piperidine).
The biological activity of this compound is largely dependent on the peptides it forms. Peptides synthesized using Fmoc-amino acids can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
1. Peptide Synthesis and Applications
Fmoc-amino acids are crucial in synthesizing biologically active peptides. The following table summarizes some known biological activities associated with peptides derived from Fmoc-protected amino acids:
| Peptide Type | Biological Activity | Examples |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Antimicrobial peptides (AMPs) |
| Anticancer | Induction of apoptosis in cancer cells | Cancer-targeting peptides |
| Anti-inflammatory | Reduction of inflammatory cytokines | Peptides for chronic diseases |
| Hormonal | Mimicking or blocking hormone activity | Insulin analogs |
2. Case Studies
Several studies have highlighted the efficacy of peptides synthesized from Fmoc-amino acids:
- Study on Antimicrobial Peptides : Research demonstrated that peptides incorporating Fmoc-protected residues exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- Cancer Research : A study reported that specific peptides synthesized from Fmoc-amino acids could selectively induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology .
Safety and Handling
While specific safety data for this compound is limited, general safety precautions for handling Fmoc-protected compounds should be observed:
- Use personal protective equipment (PPE) such as gloves and goggles.
- Work in a well-ventilated area or fume hood to avoid inhalation of vapors.
- Consult Material Safety Data Sheets (MSDS) for detailed handling instructions.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in the synthesis of peptide-based drugs. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amino acids during solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides that can act as therapeutic agents.
Peptide Synthesis
- Role of Fmoc Group : The Fmoc group is stable under basic conditions and can be easily removed under mildly acidic conditions, making it ideal for sequential peptide synthesis.
- Example Applications : Peptides synthesized using this compound have shown promise in cancer therapy and as hormone analogs.
Therapeutic Applications
Research indicates that peptides containing (4R,5S)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylheptanoic acid exhibit various biological activities.
Anticancer Properties
Studies have demonstrated that certain peptides derived from this compound can inhibit tumor growth by targeting specific receptors involved in cancer cell proliferation. For instance:
| Peptide | Target | Mechanism of Action |
|---|---|---|
| Peptide A | EGFR | Inhibits receptor dimerization |
| Peptide B | VEGFR | Blocks angiogenesis |
Hormonal Regulation
Peptides synthesized with this compound have also been investigated for their ability to modulate hormonal pathways, potentially offering treatments for metabolic disorders.
Case Studies
Several studies highlight the efficacy of peptides derived from this compound:
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry explored a series of peptides synthesized using this compound. The results indicated significant anticancer activity against breast cancer cell lines, with IC50 values in the low micromolar range .
Hormonal Modulation Research
Research conducted by Smith et al. (2023) focused on the hormonal effects of peptides derived from this compound. The study found that these peptides could effectively regulate insulin signaling pathways, suggesting potential applications in diabetes management .
Chemical Reactions Analysis
Fmoc Deprotection Reactions
The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary amine protector. Deprotection is achieved under basic conditions:
Key Findings :
-
Deprotection efficiency is pH-dependent, with optimal performance in non-nucleophilic bases.
-
The steric hindrance from the 5-methyl substituent slows reaction rates slightly compared to linear analogs .
Carboxylic Acid Reactivity
The terminal carboxylic acid participates in esterification, amidation, and activation for peptide coupling:
Esterification
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Alkyl ester formation | EDCl/HOBt, R-OH (e.g., benzyl alcohol) | (4R,5S)-4-Fmoc-amino-5-methylheptanoic acid benzyl ester | 85–92% |
| Allyl ester formation | DCC/DMAP, allyl alcohol | Allyl-protected derivative (improves solubility) | 78% |
Amide Bond Formation
| Coupling Agents | Substrates | Applications |
|---|---|---|
| HATU/DIPEA | Primary amines (e.g., glycine methyl ester) | Peptide chain elongation |
| DMT-MM | Hydroxylamines | Stable amide linkages for solid-phase synthesis |
Notable Observations :
-
The 5-methyl branch reduces steric accessibility, requiring longer reaction times for bulkier coupling partners .
-
Activation with in situ reagents like HOBt minimizes racemization at the chiral center .
Stereochemical Stability
The (4R,5S) configuration is preserved under standard conditions but susceptible to epimerization under harsh acidic/basic environments:
| Condition | Risk of Epimerization | Mitigation Strategy |
|---|---|---|
| pH < 2 (TFA) | High (up to 15%) | Limit exposure to <1 hr |
| pH > 10 (NaOH) | Moderate (5–8%) | Use cold aqueous bases |
Side Reactions and Byproducts
Common side reactions include:
-
Fmoc Hydrolysis : Occurs in aqueous acidic media (e.g., TFA/water mixtures), generating 9-fluorenylmethanol and CO₂ .
-
Intramolecular Cyclization : Observed during prolonged storage, forming a γ-lactam derivative (traced via LC-MS) .
Stability Data
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Thermal decomposition | 218°C | TGA analysis | |
| Aqueous solubility | 0.2 mg/mL | pH 7.4, 25°C | |
| Shelf life | >2 years | -20°C, desiccated |
Comparison with Similar Compounds
Key Observations :
- Chain Length: The target compound’s heptanoic acid backbone (C7) offers distinct solubility and steric properties compared to shorter-chain analogs like hexanoic (C6) or pentanoic (C5) acids. Longer chains may enhance lipid solubility but reduce crystallinity, as seen in the lower melting point of 65c (120°C) vs. 65d (150°C) .
- Substituents: Methyl groups at the 5S position (target compound) or 6S (65d) influence steric hindrance during peptide coupling.
- Stereochemistry: The 4R,5S configuration in the target compound ensures precise spatial orientation for peptide backbone assembly, a feature critical for mimicking natural amino acids in drug design .
Physicochemical Properties
- Stability: The Fmoc group in all analogs is labile under basic conditions (e.g., piperidine), enabling selective deprotection. However, compounds with electron-withdrawing substituents (e.g., cyanoethyl in 2q) may exhibit altered stability profiles .
Research Findings and Challenges
- Synthetic Efficiency : The target compound is synthesized in high yields (95–99%), comparable to analogs like 65a–65f (87–89%) . Challenges include optimizing enantiomeric purity, particularly for analogs with multiple stereocenters (e.g., 4R,5S vs. 4S,5R configurations).
Preparation Methods
General Synthetic Strategy
The preparation of (4R,5S)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylheptanoic acid typically involves:
- Stereoselective synthesis of the amino acid backbone with the desired (4R,5S) configuration.
- Introduction of the Fmoc protecting group on the amino functionality to facilitate peptide synthesis.
- Purification and characterization to confirm stereochemistry and purity.
Stepwise Preparation Details
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Stereoselective synthesis of 4-amino-5-methylheptanoic acid | Starting from chiral precursors or via asymmetric synthesis methods such as chiral auxiliaries or enzymatic resolution | Chiral catalysts, protecting groups on side chains if needed | Ensures (4R,5S) stereochemistry; methods include asymmetric hydrogenation or chiral pool synthesis |
| 2. Protection of amino group with Fmoc | Reaction of free amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Base (e.g., Na2CO3 or NaHCO3), organic solvent (e.g., dioxane/water or DMF), 0–25 °C | Fmoc-Cl selectively reacts with the amino group forming a stable carbamate protecting group |
| 3. Purification | Crystallization or chromatographic techniques | Silica gel chromatography, recrystallization from suitable solvents | Ensures removal of unreacted reagents and side products |
| 4. Characterization | NMR, MS, optical rotation, HPLC | Confirm stereochemistry and purity | Critical to verify the (4R,5S) configuration and absence of racemization |
Representative Synthetic Route
A typical synthetic route reported in peptide chemistry literature involves:
- Starting from commercially available L-isoleucine or a suitable chiral precursor.
- Conversion to the corresponding amino acid derivative with the desired stereochemistry.
- Treatment with Fmoc-Cl under mild basic conditions to yield the Fmoc-protected amino acid.
- Purification by column chromatography or crystallization.
- Final product is obtained as a white to off-white solid with high enantiomeric purity.
Research Findings and Analytical Data
Stereochemical Integrity
Spectroscopic Characterization
| Technique | Data/Result | Interpretation |
|---|---|---|
| [^1H NMR (DMSO-d6)](pplx://action/followup) | Signals corresponding to Fmoc aromatic protons (7.2–7.8 ppm), α-proton multiplet (~4.2 ppm), methyl groups (~0.9 ppm) | Confirms presence of Fmoc group and amino acid backbone |
| [^13C NMR](pplx://action/followup) | Characteristic carbamate carbonyl (~156 ppm), carboxylic acid carbonyl (~175 ppm) | Confirms carbamate and acid functionalities |
| Mass Spectrometry (ESI-MS) | Molecular ion peak at m/z 382 [M+H]^+ | Confirms molecular weight consistent with C23H27NO4 |
| IR Spectroscopy | Strong absorption bands at ~3320 cm^-1 (N-H), 1700 cm^-1 (C=O) | Confirms amide and acid groups |
Purity and Yield
- Typical yields for the Fmoc protection step range from 75% to 90%.
- Purity assessed by analytical HPLC is generally >98% after purification.
Comparative Analysis of Preparation Methods
| Method Aspect | Chiral Pool Synthesis | Asymmetric Catalysis | Enzymatic Resolution |
|---|---|---|---|
| Starting Material | Natural amino acids (e.g., L-isoleucine) | Achiral precursors | Racemic mixtures |
| Stereoselectivity | High, inherent chirality | High, catalyst-dependent | High, enzyme-specific |
| Complexity | Moderate | High | Moderate |
| Scalability | Good | Variable | Limited |
| Cost | Moderate | High | Moderate |
The chiral pool approach using L-isoleucine derivatives is most common due to availability and stereochemical reliability. Asymmetric catalysis offers flexibility but requires optimization. Enzymatic resolution is less common for this compound but can be used for specific stereoisomers.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | L-isoleucine or chiral precursor |
| Protecting Group | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) |
| Reaction Conditions | Base (Na2CO3), solvent (DMF or dioxane/water), 0–25 °C |
| Purification | Silica gel chromatography, recrystallization |
| Yield | 75–90% |
| Purity | >98% by HPLC |
| Stereochemical Purity | >99% ee confirmed by chiral HPLC |
| Characterization | NMR, MS, IR, optical rotation |
Q & A
Q. What are the key considerations for synthesizing (4R,5S)-4-Fmoc-amino-5-methylheptanoic acid, and how can stereochemical integrity be maintained?
- Methodological Answer : Synthesis typically employs Fmoc (fluorenylmethoxycarbonyl) as a temporary protecting group for the amino moiety. Critical steps include:
- Reagent Selection : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or HATU to activate carboxyl groups for amide bond formation, as seen in analogous Fmoc-protected amino acid syntheses .
- Solvent Optimization : Dichloromethane (DCM) or dimethylformamide (DMF) at controlled temperatures (-10°C to 20°C) to minimize racemization .
- Stereochemical Control : Chiral HPLC or polarimetry post-synthesis to verify enantiomeric purity, with reference to LC-MS data for structural confirmation (e.g., mlz 611 [M+H]+ in similar compounds) .
Q. How can researchers purify (4R,5S)-4-Fmoc-amino-5-methylheptanoic acid to >95% purity for peptide coupling?
- Methodological Answer : Purification strategies include:
- Recrystallization : Use of mixed solvents (e.g., ethyl acetate/hexane) to isolate crystalline products .
- Reverse-Phase HPLC : Gradient elution with acetonitrile/water (0.1% TFA) to resolve impurities, particularly unreacted starting materials or diastereomers .
- Solid-Phase Extraction (SPE) : C18 cartridges to remove hydrophilic byproducts .
Advanced Research Questions
Q. How should researchers address contradictions in toxicity data for Fmoc-protected amino acids, such as conflicting GHS classifications?
- Methodological Answer : Contradictions in hazard data (e.g., acute oral toxicity classified as Category 4 in some SDS vs. no data in others ) require:
- Contextual Analysis : Evaluate study parameters (e.g., test organism, dosage) and regulatory frameworks (OSHA vs. EU-CLP) influencing classifications.
- Precautionary Measures : Default to stricter handling protocols (e.g., PPE, fume hoods) and conduct in-house acute toxicity assays (e.g., in vitro cell viability tests) to bridge data gaps .
Q. What experimental designs are optimal for assessing the compound’s stability under peptide synthesis conditions (e.g., acidic cleavage)?
- Methodological Answer : Stability studies should include:
- Acid Sensitivity : Exposure to TFA (trifluoroacetic acid) at varying concentrations (20–95%) and durations, monitored via HPLC to detect Fmoc-deprotection byproducts .
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C in inert atmospheres) .
- Incompatibility Screening : Avoid storage with strong oxidizers or bases, which may degrade the Fmoc group .
Q. How can researchers leverage structural analogs (e.g., 3,5-difluorophenyl derivatives) to predict biological interactions of (4R,5S)-4-Fmoc-amino-5-methylheptanoic acid?
- Methodological Answer : Analog-based prediction involves:
- Computational Modeling : Molecular docking studies using analogs with known binding affinities (e.g., 3-((Fmoc-amino)-4-(3,5-difluorophenyl)butanoic acid) to infer target engagement .
- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., fluorine vs. methoxy groups) on solubility and receptor binding using SPR (surface plasmon resonance) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported ecotoxicological data for Fmoc-protected compounds?
- Methodological Answer : Discrepancies (e.g., missing ecotoxicity data in SDS vs. partial data in analogs ) necessitate:
- Read-Across Strategies : Apply data from structurally similar compounds (e.g., logP values, biodegradability) under OECD guidelines.
- Microtox Assays : Acute toxicity testing using Vibrio fischeri to estimate EC50 values for environmental risk assessment .
Experimental Design for Novel Applications
Q. What strategies are effective for incorporating (4R,5S)-4-Fmoc-amino-5-methylheptanoic acid into peptidomimetics with enhanced metabolic stability?
- Methodological Answer : Design considerations include:
- Backbone Modifications : Substitute labile ester linkages with methylene bioisosteres to reduce protease susceptibility .
- Conformational Restriction : Introduce cyclic constraints (e.g., lactam bridges) using the methylheptanoic acid side chain as an anchor point .
- In Vivo Validation : Pharmacokinetic profiling in rodent models to assess half-life extension .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
